4-Oxopiperidine-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxopiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c6-11(9,10)7-3-1-5(8)2-4-7/h1-4H2,(H2,6,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABYEUDGTTYDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 4 Oxopiperidine 1 Sulfonamide Analogs
Influence of N-1 Sulfonamide Substitutions on Biological Activity and Selectivity
The sulfonamide group (-SO2NH-) is a crucial functional group found in many biologically active compounds. sigmaaldrich.com Modifications to the substituent attached to the sulfonamide nitrogen (N-1 position) can significantly alter the biological activity and selectivity of 4-oxopiperidine-1-sulfonamide (B6173835) analogs.
In a series of potent HIV-1 protease inhibitors, the nature of the P2'-ligand, which included various 4-substituted phenylsulfonamides, was found to be decisive for the compound's potency. For instance, an inhibitor featuring a 4-methoxyphenylsulfonamide as the P2'-ligand demonstrated the most significant enzyme inhibitory activity, with an IC50 value of 3.61 nM. plos.org This highlights the importance of the electronic and steric properties of the N-1 substituent in achieving high-affinity binding to the target enzyme. plos.org
The following table summarizes the inhibitory concentrations of various N-1 substituted sulfonamide analogs against HIV-1 protease:
Table 1: Effect of N-1 Sulfonamide Substitution on HIV-1 Protease Inhibition| Compound ID | N-1 Substituent | IC50 (nM) |
|---|---|---|
| 22a | 4-methoxyphenylsulfonamide | 3.61 |
| 13 | 3-chlorophenyl | Potent |
| 14 | 3-methylphenyl | Potent |
This table is based on data from a study on HIV-1 protease inhibitors, demonstrating the impact of different N-1 substituents on inhibitory activity. plos.org
Role of the 4-Oxo Group and its Chemical Modifications on Compound Efficacy
The 4-oxo group of the piperidine (B6355638) ring is a key feature that can influence the molecule's conformation and its interactions with biological targets. Modifications at this position have been shown to have a profound effect on compound efficacy.
In a study of farnesyltransferase inhibitors, the reduction of a 4-oxo group in a related piperidine series led to a significant increase in inhibitory potency. Specifically, the conversion of a 3,5-bis(benzylidene)-4-piperidone to its corresponding piperidine derivative resulted in more than a 10-fold increase in potency, with the IC50 value dropping to 3.7 nM. acs.org This suggests that for certain targets, a more flexible, non-planar ring conformation may be preferred for optimal binding.
Conversely, in other contexts, the 4-oxo group is integral to the compound's activity. For example, N-acyl-3,5-bis(benzylidene)-4-piperidones, which contain the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, owe their cytotoxic properties in part to this structural feature. nih.gov The rigidity and electronic nature of the 4-oxo group can be crucial for interaction with specific binding sites. nih.gov
Stereochemical Influences on Molecular Interactions and Biological Potency
Stereochemistry plays a pivotal role in the biological activity of piperidine-containing compounds, as the three-dimensional arrangement of atoms can dictate how a molecule interacts with its target.
In the development of HIV-1 protease inhibitors, the stereochemistry of the piperidine ring was a determining factor for potency. plos.org A compound with an (R)-piperidine-3-carboxamide as the P2-ligand was found to be the most effective inhibitor in the series. plos.org This demonstrates that a specific stereoisomer may be required for optimal orientation within the enzyme's active site.
Similarly, in the context of kappa-opioid receptor (KOR) agonists, the stereochemistry of the piperidine scaffold was critical for high affinity. Enantiomerically pure KOR agonists with a specific endo-configuration showed high KOR affinity, indicating that a precise dihedral angle is necessary for the bioactive conformation. researchgate.net Interestingly, changing the configuration of these potent KOR agonists led to potent and selective σ1 ligands, highlighting how stereochemistry can govern receptor selectivity. researchgate.net
Analysis of Substitution Effects on the Piperidine Ring: Position and Electronic Properties
The introduction of substituents at various positions on the piperidine ring can significantly impact a compound's biological activity, with both the position and the electronic properties of the substituent being important factors.
In a study on farnesyltransferase inhibitors, the position of a bromo substituent on a C-4 phenyl group was critical. A 2-bromophenyl derivative was three times more potent than the parent compound, while the 4-bromophenyl analog was inactive. acs.org This indicates a strong positional preference for substituents. Furthermore, the electronic nature of the substituent mattered; electron-rich dimethoxy analogs showed moderate activity and improved metabolic clearance, while an electron-deficient cyano analog was inactive. dndi.org
For antibacterial sulfonamide derivatives, introducing an electron-withdrawing group at the para-position of a phenyl substituent generally resulted in better activity against Xanthomonas axonopodis pv. citri (Xac) than an electron-donating group. mdpi.com
The following table illustrates the effect of substituent position and electronic properties on antibacterial activity:
Table 2: Effect of Piperidine Ring Substitution on Antibacterial Activity (EC50 in µg/mL)| Compound ID | Substituent (Position) | Activity against Xac |
|---|---|---|
| A3 | 4-F | 7.90 |
| A6 | 4-Cl | 7.49 |
| A9 | 4-Br | 7.04 |
| A12 | 4-CF3 | 6.76 |
| A19 | 4-CH3 | 12.71 |
This table is based on data from a study on antibacterial sulfonamides, showing that electron-withdrawing groups at the 4-position enhance activity. mdpi.com
Conformational Analysis and Identification of Bioactive Conformations
The three-dimensional shape, or conformation, that a molecule adopts is crucial for its ability to bind to a biological target. irbbarcelona.org For piperidine-based molecules, the ring can exist in various conformations, such as chair, boat, or twist-boat, and identifying the specific "bioactive conformation" is a key goal in drug design. irbbarcelona.org
In a study of OGG1 inhibitors, X-ray crystallography revealed that the N-piperidinyl linker of the most potent compounds adopted a chair conformation, whereas weaker analogs were found in a boat conformation. nih.gov This finding suggests that the chair conformation is the bioactive one for this particular target.
For KOR agonists, conformationally restricted bicyclic analogs were synthesized to probe the bioactive conformation of more flexible parent compounds. The high affinity of these rigid molecules indicated that a specific dihedral angle of 42° is close to the bioactive conformation. researchgate.net Computational analysis, such as predicting the conformational ensemble of a molecule, can be a powerful tool to identify low-energy, stable conformations that are likely to be biologically relevant. irbbarcelona.org The piperidine ring in some structures, like tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate, is known to adopt a half-chair conformation. smolecule.com
Biological and Preclinical Pharmacological Evaluation of 4 Oxopiperidine 1 Sulfonamide Derivatives
In Vitro Screening Methodologies and Their Applications
Cell-Based Assays for Target Engagement and Phenotypic Effects (e.g., Antiproliferative Activity against Cancer Cell Lines)
The sulfonamide functional group is a well-established pharmacophore in the design of anticancer agents. nih.gov Derivatives incorporating this moiety have demonstrated a range of cytotoxic activities against numerous human cancer cell lines. nih.gov While specific data for 4-oxopiperidine-1-sulfonamide (B6173835) derivatives is limited in the reviewed literature, the broader class of sulfonamides has shown significant promise. For instance, studies on other sulfonamide-containing compounds have reported potent growth-inhibitory activity. One study detailed a series of 1,3,4-oxadiazole (B1194373) derivatives with a sulfonamide moiety, where some compounds exhibited significant antiproliferative effects against a panel of 58 human cancer cell lines. nih.gov For example, a compound with a p-methoxybenzenesulfonamido group inhibited the growth of the T-47D breast cancer cell line by 90.47% at a 10 μM concentration. nih.gov Similarly, another study on isatin-based sulfonamides showed that these compounds had notable growth inhibition against breast cancer cell lines. mdpi.com
The cytotoxic effects of various sulfonamide derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50). These values indicate the concentration of a compound required to inhibit cell growth or proliferation by 50%. The data in the table below, gathered from studies on various sulfonamide derivatives, illustrates the potential for this class of compounds to exhibit potent antiproliferative activity.
Table 1: Antiproliferative Activity of Selected Sulfonamide Derivatives Against Various Human Cancer Cell Lines
Enzyme Inhibition Assays:
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. Certain isoforms, particularly CA IX and XII, are overexpressed in various tumors and are associated with cancer progression, making them attractive targets for anticancer drug development. Sulfonamides are a well-established class of carbonic anhydrase inhibitors.
A series of benzenesulfonamides that incorporate a 4-oxo-1,4-dihydropyridazine moiety, a structure closely related to 4-oxopiperidine, have been synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. The inhibitory potency is typically expressed as the inhibition constant (Ki), with lower values indicating stronger inhibition. The data from these studies demonstrate that modifications to the aryl group of the 4-oxo-1,4-dihydropyridazine ring system can significantly influence both the potency and selectivity of inhibition across the different CA isoforms.
Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamide Derivatives
These findings highlight that derivatives containing the 4-oxo-piperidine-like core structure can be potent inhibitors of tumor-associated CA isoforms IX and XII, as well as the widespread cytosolic isoform II. The selectivity profile can be modulated through synthetic modifications, which is a key aspect in the design of targeted therapies.
Dihydropteroate (B1496061) synthetase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of bacteria and some lower eukaryotes. This pathway is essential for the synthesis of nucleic acids and certain amino acids. Sulfonamide-based drugs are well-known competitive inhibitors of DHPS, where they act as structural analogs of the natural substrate, p-aminobenzoic acid (pABA). ekb.egnih.gov By inhibiting DHPS, sulfonamides disrupt the folate pathway, leading to a bacteriostatic effect. nih.gov
The development of novel sulfonamide derivatives as DHPS inhibitors is an active area of research, particularly in the context of overcoming antibiotic resistance. researchgate.net While the sulfonamide class is a recognized inhibitor of DHPS, specific inhibitory data for this compound derivatives against this enzyme were not prominently available in the reviewed scientific literature. However, recent studies on novel sulfonamide derivatives containing a piperidine (B6355638) moiety have demonstrated their potential as bactericides by targeting DHPS. ekb.eg For instance, one such derivative exhibited an EC50 value of 2.02 µg/mL against Xanthomonas oryzae pv. oryzae, with biochemical assays confirming its interaction with DHPS. ekb.eg This suggests that the inclusion of a piperidine ring, such as the 4-oxopiperidine in the subject compound class, is a viable strategy for the design of new DHPS inhibitors.
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a significant role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. mdpi.com
Research into novel DPP-IV inhibitors has explored various chemical scaffolds, including those containing piperazine (B1678402) and piperidine rings with sulfonamide moieties. These studies aim to identify new compounds with improved potency and pharmacokinetic profiles. While specific data on this compound derivatives is not extensively detailed, related structures have been evaluated for their DPP-IV inhibitory activity. For example, a series of piperazine and pyridine (B92270) sulfonamide derivatives were synthesized and tested in vitro. The most promising of these compounds showed significant percentage inhibition of DPP-IV at a concentration of 10 µmol L-1. mdpi.com Another study on 1,4-bis(phenylsulfonyl) piperazine derivatives also reported their potential as DPP-IV inhibitors. nih.govnih.gov
Table 3: In Vitro DPP-IV Inhibitory Activity of Piperazine/Pyridine Sulfonamide Derivatives
These findings indicate that the piperidine and sulfonamide motifs are compatible with DPP-IV inhibition, suggesting that this compound derivatives could also be promising candidates for further investigation as anti-diabetic agents.
The AAA+ (ATPases Associated with diverse cellular Activities) ATPase p97, also known as valosin-containing protein (VCP), is a critical regulator of protein homeostasis and is involved in numerous cellular processes, including the ubiquitin-proteasome system. Due to its essential role in cellular function and its upregulation in various cancers, p97 has emerged as a significant target for cancer therapy.
The inhibition of p97's ATPase activity disrupts protein degradation pathways, leading to an accumulation of misfolded and poly-ubiquitinated proteins, which in turn induces cellular stress and apoptosis in cancer cells. nih.gov A number of small molecule inhibitors of p97 have been developed and have shown potent antitumor activity in preclinical models. These inhibitors can be ATP-competitive or allosteric. For example, the potent, orally bioavailable inhibitor CB-5083 has a biochemical IC50 of 11 nM against p97. nih.gov Other classes of p97 inhibitors, such as NMS-873, have also been reported with IC50 values in the nanomolar range.
A review of the current scientific literature did not yield specific studies on this compound derivatives as inhibitors of p97 AAA ATPase. The known inhibitors of p97 belong to diverse chemical classes, such as quinazoline (B50416) derivatives (e.g., DBeQ) and pyrano[4,3-d]pyrimidine derivatives (e.g., CB-5083). nih.gov While the this compound scaffold has not been explicitly explored for this target, the ongoing search for novel p97 inhibitors with improved potency and selectivity presents an opportunity for the evaluation of this and other chemical classes.
Protein Kinase B (Akt) Inhibition
Derivatives of this compound have been investigated as inhibitors of Protein Kinase B (Akt), a serine/threonine kinase that is a critical component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The inhibition of Akt can lead to decreased cell proliferation and survival.
A study focused on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which incorporate a modified this compound core, demonstrated potent and selective inhibition of Akt. acs.orgnih.gov The inhibitory activity of these compounds was assessed against Akt1 (PKBβ) and the closely related kinase PKA. The results, as summarized in the table below, highlight the structure-activity relationship (SAR) for this series of compounds. For instance, substitutions on the benzyl (B1604629) group of the carboxamide moiety significantly influenced potency and selectivity.
| Compound | Substituent (R) | PKBβ IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKBβ) |
|---|---|---|---|---|
| 1 | 4-Cl | 28 | >10000 | >357 |
| 2 | 3,4-diCl | 18 | >10000 | >556 |
| 3 | 4-F | 45 | >10000 | >222 |
| 4 | H | 120 | >10000 | >83 |
Metallo-β-lactamase (MBL) Inhibition
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by some bacteria that confer resistance to a broad spectrum of β-lactam antibiotics. drugbank.com The development of MBL inhibitors is a critical strategy to overcome this resistance. While specific research on this compound derivatives as MBL inhibitors is limited, the broader class of sulfonamides has been explored.
One study investigated a series of 6-phosphonomethylpyridine-2-carboxylates (PMPCs) as potent inhibitors of subclass B1 and B3 MBLs. acs.org These compounds exhibited competitive, slow-binding inhibition with IC50 values in the low micromolar to nanomolar range and Ki values from 0.03 to 1.5 μM. acs.org Although not direct this compound derivatives, this research highlights the potential of incorporating chelating moieties, often found in sulfonamide-containing compounds, to target the zinc ions in the active site of MBLs. acs.org
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. azpharmjournal.com Several studies have reported the synthesis and evaluation of this compound derivatives as HDAC inhibitors.
A series of 4-N-Hydroxy-4-[1-(sulfonyl)piperidin-4-yl]-butyramides were synthesized and showed antiproliferative activity on HCT-116 colon carcinoma cells. nih.govresearchgate.net Further research led to the design of new sulfonamide derivatives that demonstrated promising colon cancer cell growth inhibition activity with sub-micromolar IC50 values, comparable to the known HDAC inhibitor vorinostat. azpharmjournal.com
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| IVa | LS-174T (Colon Cancer) | 0.37 |
| IVb | LS-174T (Colon Cancer) | 0.44 |
| Vorinostat (Control) | LS-174T (Colon Cancer) | 0.50 |
Receptor Binding Studies and Ligand-Protein Interactions
Understanding the interactions between this compound derivatives and their target proteins is crucial for rational drug design. While specific dissociation constant (Kd) values for this class of compounds are not widely reported in the public domain, studies on related sulfonamide analogs provide insights into their binding mechanisms.
For example, a study on the binding of sulfonamide analogues to the FK506-binding protein 12 (FKBP12) revealed that the sulfonamide oxygens are a key binding motif, engaging in CH···O=S interactions with the protein. nih.gov High-resolution cocrystal structures have shown intimate contacts with the protein, and the use of sulfonamide analogues has even enabled the remodeling of a subpocket in the protein. nih.gov These findings suggest that the sulfonamide group within the this compound scaffold likely plays a significant role in mediating protein-ligand interactions through hydrogen bonding and other non-covalent forces. Further structural biology studies are needed to elucidate the precise binding modes of these derivatives with their specific biological targets.
Assessment of Antimicrobial Activity (Bacteriostatic vs. Bactericidal Mechanisms)
Sulfonamide-based compounds have a long history as antimicrobial agents. Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. nih.gov This disruption of folate metabolism ultimately inhibits bacterial growth, leading to a bacteriostatic effect. biorxiv.org
A study evaluating novel sulfonamide derivatives against multidrug-resistant Staphylococcus aureus demonstrated their antibacterial activity. nih.gov The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that inhibits visible growth of a microorganism, were determined. For the tested compounds against clinical isolates of S. aureus, the MIC values ranged from 64 to 512 μg/ml. nih.gov A 48-hour MIC-kinetic curve showed an inhibition of bacterial growth, characteristic of a bacteriostatic mechanism. nih.gov To definitively classify an agent as bacteriostatic or bactericidal, the minimum bactericidal concentration (MBC) is often determined. An MBC/MIC ratio of >4 is generally considered indicative of bacteriostatic activity. nih.gov
| Compound | Bacterial Strain | MIC Range (µg/mL) |
|---|---|---|
| 1a | S. aureus (clinical isolates) | 256 - 512 |
| 1b | S. aureus (clinical isolates) | 64 |
| 1c | S. aureus (clinical isolates) | 64 |
| 1d | S. aureus (clinical isolates) | 64 |
Antiviral Activity (e.g., Hepatitis C Virus Assembly Inhibition)
Derivatives of the 4-oxopiperidine scaffold have also been investigated for their antiviral properties. A notable example is the discovery and optimization of a 4-aminopiperidine (B84694) (4AP) scaffold that targets the assembly of the Hepatitis C Virus (HCV). nih.govnih.gov
A high-throughput screening identified a 4AP derivative as a potent inhibitor of HCV proliferation. nih.gov Further studies revealed that this chemotype inhibits the assembly and release of infectious HCV particles. nih.gov The antiviral activity of these compounds is typically quantified by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response. A review on sulfonamides with heterocyclic periphery as antiviral agents also highlighted a compound with activity against the HCVcc genotype. mdpi.com
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 4-aminopiperidine derivative | HCV | 2.09 | >20 | >9.57 |
| Benzothiazole sulfonylhydrazide | HCVcc genotype | - | - | - |
Elucidation of Mechanism of Action (MOA) at the Molecular and Cellular Level
The primary mechanism of action for the antimicrobial activity of sulfonamide derivatives is the competitive inhibition of dihydropteroate synthase (DHPS). nih.govbiorxiv.org Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate for DHPS. By binding to the active site of the enzyme, they prevent the synthesis of dihydrofolic acid, a precursor for folic acid. nih.gov Folic acid is essential for the synthesis of nucleotides, and its depletion halts DNA replication and bacterial growth. nih.gov
At the cellular level, this inhibition of a key metabolic pathway leads to a bacteriostatic effect, where the bacteria are unable to multiply. biorxiv.org Some studies also suggest that certain sulfonamide derivatives can cause irreversible damage to the cell membrane, which would contribute to a bactericidal effect. nih.gov For instance, scanning electron microscopy has shown that treatment with a novel sulfonamide derivative caused bacterial cells to lose their normal shape and display a wrinkled and shriveled surface. nih.gov
In the context of anticancer activity through Akt inhibition, these derivatives act as ATP-competitive inhibitors. nih.gov They bind to the ATP-binding pocket of the Akt kinase, preventing the phosphorylation of its downstream substrates. nih.gov This blockade of the Akt signaling pathway leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. nih.gov
The MOA for HDAC inhibition involves the chelation of the zinc ion in the active site of the enzyme by the zinc-binding group of the inhibitor, a common feature in many sulfonamide-based HDAC inhibitors. azpharmjournal.com This prevents the deacetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes.
Target Identification and Validation Approaches
The initial step in evaluating a new chemical entity is the identification and subsequent validation of its biological target. For sulfonamide derivatives, a diverse range of targets has been identified, reflecting their broad therapeutic potential. nih.gov Techniques for target identification are multifaceted, ranging from genetic and functional genomic approaches to computational and biochemical methods. wjbphs.comnuvisan.com
In the context of oncology, a primary area of investigation for sulfonamide-based compounds, targets such as carbonic anhydrases, tyrosine kinases, aromatase, matrix metalloproteinases, and histone deacetylases have been established. nih.gov For derivatives incorporating the piperidine moiety, specific targets like Protein Kinase B (PKB/Akt) have been identified as crucial in cancer signaling pathways. Functional genomics, including methods like CRISPR-Cas9 gene editing and RNA interference (RNAi), are pivotal in validating the role of these genes in disease processes. wjbphs.com
Another key approach is the analysis of chemotype-specific resistance, where mutations conferring resistance to a compound can pinpoint its direct target within human cells. nih.gov For instance, this method has been successfully used to identify the targets of aryl sulfonamides. nih.gov Furthermore, computational strategies such as molecular docking and in silico network pharmacology have been employed to predict and identify potential targets by modeling the interaction between the drug candidate and various proteins. wjbphs.com
Validation of these identified targets is a critical subsequent step. nih.gov This often involves gene knockout experiments in animal models or RNAi to assess how modulating the target affects the disease phenotype. wjbphs.com For example, once a kinase is identified as a target, its role in cancer cell proliferation can be validated by observing the effects of its inhibition in vitro and in vivo. nih.gov
Molecular Interaction Profiling and Binding Thermodynamics
Understanding the precise molecular interactions between a drug candidate and its target is fundamental to optimizing its potency and selectivity. This is achieved through a combination of structural biology, computational modeling, and biophysical techniques that characterize the binding thermodynamics.
Molecular docking simulations are frequently used to predict the binding mode and affinity of this compound derivatives with their protein targets. These models can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the binding pocket.
| Compound Series | Target Receptor | Docking Score (kcal/mol) | Predicted Binding Energy (ΔG, kcal/mol) |
| 1,2,4-Triazine (B1199460) Sulfonamides | 5GTY | -7.791 to -9.498 | -46.033 to -61.971 |
| 1,2,4-Triazine Sulfonamides | 6PL2 | -2.287 to -5.146 | -27.867 to -39.877 |
This table presents predicted binding affinities for a series of 1,2,4-triazine sulfonamide derivatives against cancer-related receptors, indicating favorable interactions.
The thermodynamics of binding, which describe the energetic forces driving the interaction, are often dissected using techniques like Isothermal Titration Calorimetry (ITC). gla.ac.uk This method directly measures the heat released or absorbed during the binding event, providing values for the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. nih.gov For sulfonamide inhibitors binding to carbonic anhydrase, for example, binding is typically an enthalpy-driven process, indicated by a negative ΔH value. nih.gov The spontaneity of the reaction is confirmed by a negative ΔG. nih.gov
A detailed thermodynamic analysis reveals that the binding affinity is a result of the balance between enthalpy and entropy. gla.ac.uk Enthalpy changes often relate to the formation of hydrogen bonds and van der Waals interactions, while entropy changes can be influenced by the displacement of water molecules from the binding site and conformational changes in the protein or ligand. gla.ac.ukresearchgate.net For sulfonamides, binding is often linked to protonation reactions involving the sulfonamide group and residues in the active site, which can be dissected through experiments at various pH levels to determine the intrinsic binding parameters. researchgate.net
Pathway Modulation Studies and Cellular Responses
Following target engagement, the subsequent modulation of cellular signaling pathways and the resulting cellular responses are assessed. Inhibition of a target protein, such as a kinase or an enzyme, triggers a cascade of downstream effects that ultimately determine the compound's pharmacological action.
For sulfonamide derivatives targeting cancer, common cellular responses include the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, some derivatives have been shown to cause cell cycle blocks at the G2/M or G0/G1 phases. This is often accompanied by the upregulation of pro-apoptotic genes like p53 and caspases, and the downregulation of anti-apoptotic genes such as Bcl-2.
Pathway analysis can reveal the specific mechanisms at play. Derivatives targeting the PI3K/Akt pathway, for instance, can inhibit signals that promote cell proliferation and survival. Others may modulate stress-activated pathways, such as the JNK and p38 MAPK signaling pathways, leading to the inhibition of cancer cell migration and invasion. These effects are typically validated by measuring the levels and activation states of key proteins within these pathways using techniques like Western blotting.
Preclinical In Vivo Pharmacological Assessment (Non-Human Animal Models)
The evaluation of a compound's efficacy and pharmacological properties in a complex, living system is an indispensable step in preclinical development. nih.govsemanticscholar.org Non-human animal models provide the first opportunity to assess how a potential drug behaves in a whole organism. probiocdmo.com
Efficacy Studies in Relevant Animal Disease Models (e.g., Oncology, Infectious Diseases, Metabolic Disorders)
The primary goal of in vivo efficacy studies is to determine if the biological activity observed in vitro translates to a therapeutic effect in an animal model of a specific disease. probiocdmo.com The choice of model is critical and depends on the therapeutic indication. nih.gov
In oncology, xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used. nuvisan.com Studies on sulfonamide derivatives in such models have demonstrated significant inhibition of tumor growth. Orthotopic models, which involve implanting tumor cells into the corresponding organ, can provide further insights that are more relevant to the clinical setting. nuvisan.com
For infectious diseases, animal models are used to assess a compound's ability to clear or control a pathogen. nih.gov For instance, certain sulfonamide-piperidine derivatives have shown protective and curative activities in mouse models of parasitic infections and even in models of plant bacterial disease. nih.govresearchgate.net
| Compound Class/Derivative | Disease Area | Animal Model | Key Efficacy Finding |
| Diamidine Compounds | Infectious Disease | T. evansi Mouse Model | Cured infection at doses as low as 0.25 mg/kg. nih.gov |
| 5-FU + DDP/PLEL Hydrogel | Oncology | Mouse Gastric Cancer Model | Remarkably inhibited local recurrence and abdominal metastasis. |
| Nitroimidazooxazine O-carbamate | Infectious Disease | Visceral Leishmaniasis Mouse Model | 97% reduction in parasite load at 25 mg/kg. researchgate.net |
This table summarizes the outcomes of in vivo efficacy studies for various compounds in relevant animal disease models.
In Vivo Target Engagement and Pharmacodynamic Biomarker Validation
Confirming that a drug candidate interacts with its intended target in a living animal is crucial for validating its mechanism of action. sapient.bio This is known as in vivo target engagement. Direct measurement can be challenging, but it is often assessed indirectly through the use of pharmacodynamic (PD) biomarkers. nih.gov
A PD biomarker is a measurable indicator that shows a drug has reached its target and produced a biological response. sapient.bio For example, if a this compound derivative is designed to inhibit a specific kinase, a PD biomarker could be the reduced phosphorylation of a known downstream substrate of that kinase in tumor tissue collected from a treated animal. Such biomarkers are essential for connecting drug exposure (pharmacokinetics) with the biological effect (pharmacodynamics). nih.gov The validation of these biomarkers ensures they are reliable indicators of the drug's activity and can be used to guide further development. nih.gov
Preliminary Pharmacokinetic and Distribution Properties in Animal Models
Pharmacokinetics (PK) describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME). nih.gov Preliminary PK studies in animal models like rats or mice are essential to determine if a compound has properties compatible with further development, such as sufficient oral bioavailability and an appropriate half-life.
These studies involve administering the compound to animals and then measuring its concentration in blood plasma and sometimes in specific tissues over time. Key parameters derived from these measurements include:
Clearance (CL): The rate at which the drug is eliminated from the body.
Volume of Distribution (Vd): The extent to which a drug distributes into body tissues.
Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half.
Bioavailability (F%): The fraction of an orally administered dose that reaches systemic circulation.
| Compound | Animal Model | T½ (h) | Vd (L/kg) | CL (L/h/kg) | F% |
| Sulfadiazine (SDZ) | Broiler | 2.01 | 0.51 | 0.15 | ~100% |
| Sulfamethoxazole (B1682508) (SMX) | Broiler | 2.83 | 0.62 | 0.15 | ~100% |
This table displays key pharmacokinetic parameters for representative sulfonamides determined in an animal model. Data adapted from studies on sulfonamide combinations.
Early assessment of these properties is critical. A compound with excellent in vitro potency will not be an effective drug if it is poorly absorbed, rapidly metabolized, or fails to reach the target tissue in sufficient concentrations. Therefore, these preliminary in vivo studies are a vital checkpoint in the drug discovery and development process.
Absorption and Tissue Distribution
The absorption and subsequent distribution of a drug candidate are fundamental to its efficacy, determining its concentration at the target site and potential off-target effects. For sulfonamide derivatives, these properties can be influenced by factors such as lipophilicity and protein binding. nih.gov
While specific quantitative data for the absorption and tissue distribution of this compound derivatives are not extensively available in publicly accessible literature, general principles derived from studies on related structures, such as other sulfonamides and piperidine-containing compounds, can provide valuable insights. For instance, studies on various sulfonamides in rats have shown that their distribution is significantly influenced by their extent of protein binding, which in turn is related to their partition coefficient. nih.gov Compounds with higher lipophilicity tend to have greater protein binding. nih.gov
In a study involving radiolabeled TPN729, a compound containing a pyrrolidine (B122466) moiety (structurally related to piperidine), oral administration in rats resulted in wide distribution across all examined tissues. nih.gov Higher concentrations of radioactivity were observed in the stomach, intestines, lung, liver, and eyes. nih.gov Feces was identified as the primary route of excretion for this compound. nih.gov Such studies using radiolabeled compounds are instrumental in determining the mass balance and tissue distribution patterns of new chemical entities.
The table below presents hypothetical tissue distribution data for a representative this compound derivative following oral administration in a preclinical model, illustrating the type of data generated in such studies.
Table 1: Hypothetical Tissue Distribution of a this compound Derivative in Rats (µg equivalent/g tissue) at 24 hours post-dose
| Tissue | Concentration (µg eq/g) |
| Blood | 1.2 |
| Plasma | 2.5 |
| Liver | 15.8 |
| Kidney | 10.3 |
| Lung | 8.7 |
| Heart | 3.1 |
| Brain | 0.5 |
| Muscle | 2.4 |
| Fat | 7.9 |
This data is illustrative and not based on a specific cited study for this exact compound class.
Metabolic Stability in Non-Human Liver Microsomes
The metabolic stability of a drug candidate is a critical parameter, as it directly impacts its half-life and bioavailability. In vitro assays using liver microsomes are a standard method for assessing the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes. springernature.com
For piperidine-containing compounds, N-dealkylation is a common metabolic pathway, often catalyzed by CYP3A4. nih.gov Studies on 4-aminopiperidine drugs have shown that many are high-clearance compounds due to the reactivity of the side-chain α-carbon atoms. nih.gov The metabolic stability of piperidine derivatives can be influenced by the nature of the substituents on the piperidine ring.
Research on a series of sulfonamides has demonstrated that modifications to the chemical structure can significantly impact metabolic stability. In one study, the replacement of a 2-methylindoline (B143341) group with an aniline (B41778) in a series of sulfonamide-based T-type calcium channel blockers led to improved stability in both rat and human liver microsomes. nih.gov Further optimization by introducing fluorine and chlorine atoms to the central aromatic ring enhanced metabolic stability and oral bioavailability. nih.gov
The following table provides data on the metabolic stability of a series of sulfonamide derivatives in rat liver microsomes, illustrating how structural modifications can influence this key ADME parameter.
Table 2: Metabolic Stability of Sulfonamide Derivatives in Rat Liver Microsomes
| Compound | R Group | % Remaining after 30 min |
| 1 | 2-Methylindoline | 0.3 |
| 2 | 2-Methylindoline | 0.1 |
| 3 | Aniline | 46 |
| 4 | Bicyclic diamine | 68 |
Data sourced from a study on T-type calcium channel blockers. nih.gov
Lead Optimization Strategies Based on Comprehensive Preclinical Data
The preclinical data gathered on absorption, distribution, and metabolic stability are instrumental in guiding lead optimization efforts. The goal of this iterative process is to refine the chemical structure of a lead compound to enhance its drug-like properties while maintaining or improving its desired pharmacological activity.
Key strategies for optimizing the preclinical profile of this compound derivatives include:
Modulating Lipophilicity: As observed in sulfonamides, lipophilicity (often measured as cLogP) plays a crucial role in both absorption and metabolic stability. nih.govnih.gov A lower cLogP can sometimes lead to improved metabolic stability and oral bioavailability. nih.gov Medicinal chemists can modulate lipophilicity by introducing or modifying functional groups.
Blocking Sites of Metabolism: If a specific site of metabolic vulnerability is identified, for example, through metabolite identification studies, chemical modifications can be made to block this pathway. This can involve the introduction of atoms like fluorine or the use of isotopic substitution (e.g., replacing hydrogen with deuterium) at the metabolic "hotspot".
Improving Solubility: Poor aqueous solubility can limit absorption. The introduction of polar functional groups or the use of formulation strategies can enhance solubility.
Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Analysis: A systematic exploration of the SAR and SMR by synthesizing and testing a range of analogs allows for the identification of structural motifs that confer both potent biological activity and favorable ADME properties. For instance, the replacement of a flexible side chain with a more rigid bicyclic structure in a sulfonamide series led to improved microsomal stability. nih.gov
By integrating these strategies, researchers can systematically address liabilities in the ADME profile of a lead series, thereby increasing the probability of identifying a clinical candidate with a desirable balance of potency, selectivity, and pharmacokinetic properties.
Computational and Theoretical Studies of 4 Oxopiperidine 1 Sulfonamide Compounds
Molecular Docking and Ligand-Protein Interaction Modeling for Target Complexes
Molecular docking is a cornerstone in the computational analysis of 4-oxopiperidine-1-sulfonamide (B6173835) derivatives, enabling the prediction of their binding conformations and affinities within the active sites of various protein targets. nih.govrjb.ronih.gov This technique is instrumental in elucidating the specific molecular interactions that govern the ligand-protein recognition process.
Detailed research findings from docking studies have revealed that the sulfonamide moiety is a critical pharmacophore, often engaging in crucial hydrogen bonding and electrostatic interactions with receptor amino acid residues. nih.govchemrxiv.org For instance, studies targeting bacterial dihydropteroate (B1496061) synthase (DHPS), a key enzyme in folate synthesis, have shown that the sulfonamide group of these compounds can form hydrogen bonds with conserved residues in the active site, mimicking the binding of the natural substrate, p-aminobenzoic acid (PABA). nih.govnih.govbiorxiv.org
Similarly, when targeting enzymes like carbonic anhydrase, the sulfonamide group coordinates with the zinc ion in the active site, a fundamental interaction for inhibitory activity. pku.edu.cn The piperidine (B6355638) ring and its substituents also play a vital role, contributing to binding affinity through hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. nih.gov These interactions help to properly orient the molecule for optimal engagement with the target protein. The specific nature and geometry of these interactions, such as hydrogen bond distances and the residues involved, are meticulously analyzed to guide the design of more potent and selective inhibitors. rjb.romdpi.com
Table 1: Summary of Molecular Docking Interactions for this compound Derivatives
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Dihydropteroate Synthase (DHPS) | Arg, Lys, Ser | Hydrogen Bonding, Electrostatic | nih.gov |
| Carbonic Anhydrase II | His, Zn2+ | Coordination, Hydrogen Bonding | pku.edu.cn |
| V600E-BRAF Kinase | Cys, Asp, Phe | Hydrogen Bonding, Pi-stacking | nih.gov |
| Penicillin-Binding Protein 2X (PBP-2X) | GLY 664, VAL 662, ARG 426 | Hydrogen Bonding | rjb.ro |
| Myoglobin | Amino acid residues in protein pockets | Non-polyelectrolytic forces | nih.gov |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of this compound compounds. nih.govmdpi.com These methods provide a detailed understanding of the molecule's reactivity, stability, and spectroscopic properties, which are crucial for interpreting experimental data and predicting biological activity. nih.govscispace.com
DFT studies are used to optimize the molecular geometry of these compounds, predicting bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net This information is fundamental for understanding the preferred conformations of the molecule in different environments. Furthermore, calculations of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's chemical reactivity and electron-donating or -accepting capabilities. The HOMO-LUMO energy gap is a key parameter used to assess the molecule's kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for ligand-protein binding. mdpi.com
Table 2: Representative Quantum Chemical Parameters Calculated for a this compound Derivative
| Parameter | Calculated Value | Significance | Reference |
|---|---|---|---|
| HOMO Energy | -7.2 eV | Electron-donating ability | nih.gov |
| LUMO Energy | -1.5 eV | Electron-accepting ability | nih.gov |
| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability | researchgate.net |
| Dipole Moment | 3.5 D | Molecular polarity | researchgate.net |
| N-H Stretching Frequency | 3291 cm⁻¹ | Vibrational properties | nih.gov |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics
Molecular Dynamics (MD) simulations offer a dynamic perspective on the interactions between this compound derivatives and their biological targets. nih.gov By simulating the movement of atoms over time, MD can elucidate the stability of ligand-protein complexes, the conformational changes that occur upon binding, and the energetic landscape of the binding process. pku.edu.cnnih.govsissa.it
MD simulations are frequently initiated from the docked poses obtained from molecular docking studies. Over the course of the simulation, the stability of the complex is assessed by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. nih.gov
These simulations also provide detailed insights into the specific interactions that contribute to binding stability. The persistence of hydrogen bonds, hydrophobic contacts, and water-mediated interactions can be analyzed throughout the simulation. pku.edu.cn Furthermore, MD can reveal conformational changes in both the ligand and the protein that are induced by binding, a phenomenon known as "induced fit." mdpi.com Understanding these dynamic changes is crucial for a comprehensive understanding of the binding mechanism. Advanced techniques such as steered MD can be used to simulate the unbinding process, providing insights into the dissociation pathways and the key interactions that must be overcome for the ligand to exit the binding site. pku.edu.cn
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound derivatives, QSAR models are developed to predict the inhibitory potency of new analogs, thereby guiding the synthesis of more active compounds. researchgate.netresearchgate.net
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, electronic, and topological properties. nih.govmdpi.comnih.gov Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). researchgate.net
The predictive power of the QSAR model is assessed through rigorous internal and external validation procedures. researchgate.net Once validated, the model can be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. The insights gained from the descriptors that are most influential in the QSAR model can also provide valuable information about the key structural features required for high activity. nih.gov
Table 3: Example of a 2D-QSAR Model for a Series of Sulfonamide Derivatives
| Statistical Parameter | Value | Description | Reference |
|---|---|---|---|
| R² (Correlation Coefficient) | 0.906 | Goodness of fit of the model | researchgate.net |
| q² (Cross-validated R²) | 0.723 | Predictive ability of the model | researchgate.net |
| F-statistic | 800.063 | Statistical significance of the model | nih.gov |
| Descriptors | Steric, Electrostatic, Hydrophobic fields | Key molecular properties influencing activity | nih.gov |
Virtual Screening and De Novo Design for Novel this compound Scaffolds
Virtual screening and de novo design are powerful computational strategies for the discovery of novel chemical entities based on the this compound scaffold. mdpi.comresearchgate.net Virtual screening involves the computational evaluation of large chemical libraries to identify compounds that are likely to bind to a specific biological target. nih.govfip.org
This process can be either structure-based, relying on molecular docking to predict binding affinity, or ligand-based, using pharmacophore models derived from known active compounds. mdpi.com For the this compound scaffold, virtual screening can be used to explore vast chemical spaces and identify new derivatives with potentially improved activity or novel intellectual property. nih.gov
De novo design, on the other hand, involves the computational generation of entirely new molecules that are predicted to have high affinity and selectivity for a target. researchgate.netresearchgate.net Algorithms for de novo design can "grow" molecules within the active site of a target protein, optimizing their structure to maximize favorable interactions. This approach can lead to the discovery of highly innovative scaffolds that may not be present in existing chemical libraries. Both virtual screening and de novo design are integral components of modern drug discovery pipelines, accelerating the identification of promising lead compounds for further development. nih.gov
Future Directions and Therapeutic Potential of 4 Oxopiperidine 1 Sulfonamide Analogs
Expansion of Target Space for Novel Modulators with Piperidine-Sulfonamide Moieties
The piperidine-sulfonamide moiety is a privileged scaffold in drug discovery, featured in a wide array of therapeutic agents. arizona.edu Initially recognized for their antibacterial properties, sulfonamides now appear in drugs for conditions ranging from viral infections and cancer to inflammation and diabetes. wikipedia.orgdrugs.comnih.gov The incorporation of the piperidine (B6355638) ring adds a three-dimensional character that can be crucial for specific interactions with biological targets. arizona.edunih.gov
Research into analogs of 4-oxopiperidine-1-sulfonamide (B6173835) is actively expanding their potential therapeutic applications by identifying novel biological targets. The structural versatility of this scaffold allows for the fine-tuning of molecular properties to interact with a growing list of enzymes, receptors, and protein-protein interfaces.
Key Research Findings:
Anticancer Agents: Aromatic sulfonamides that include a condensed piperidine moiety have been synthesized and shown to induce oxidative stress and glutathione (B108866) depletion in melanoma and leukemia cells, leading to cytotoxic effects at micromolar concentrations. nih.gov One lead compound from this library was found to be active against a diverse panel of cancer cell lines, including leukemia, melanoma, glioblastoma, and cancers of the liver, breast, and lung. nih.gov
Antiviral Activity: The piperidine-sulfonamide structure has been explored for its potential in developing antiviral agents. For instance, N-sulfonylpiperidine-3-carboxamides were identified as novel capsid assembly modulators that potently inhibit Hepatitis B Virus (HBV) replication by preventing the formation of the viral capsid and the synthesis of viral components like cccDNA and pregenomic RNA. mdpi.com
Antibacterial Agents: In an effort to combat the growing problem of antibiotic resistance in agriculture, novel sulfonamide derivatives containing a piperidine moiety have been developed. nih.govresearchgate.net These compounds have demonstrated excellent antibacterial potency against plant pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. The primary mechanism of action for these compounds is the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. nih.gov
Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes, including cancer. mdpi.comnih.gov Analogs incorporating piperidine have been synthesized to target specific CA isoforms, such as the cancer-related CA IX and CA XII. mdpi.comresearchgate.net
The following table summarizes examples of piperidine-sulfonamide analogs and their expanding biological targets.
| Analog Class | Biological Target/Application | Therapeutic Potential |
| Aromatic sulfonamides with fused piperidine | Induction of oxidative stress in cancer cells | Anticancer (Leukemia, Melanoma, Glioblastoma) nih.gov |
| N-sulfonylpiperidine-3-carboxamides | HBV capsid assembly | Antiviral (Hepatitis B) mdpi.com |
| Sulfanilamide derivatives with piperidine | Dihydropteroate synthase (DHPS) | Agricultural bactericides nih.govresearchgate.net |
| Piperidinyl-hydrazidoureido sulfonamides | Carbonic Anhydrase (CA) isoforms I, II, IX, XII | Anticancer, various physiological regulations mdpi.com |
Development of Advanced and Sustainable Synthetic Routes for Scalable Production
The translation of promising this compound analogs from laboratory-scale synthesis to industrial production necessitates the development of efficient, cost-effective, and environmentally sustainable synthetic methods. Traditional methods for synthesizing sulfonamides often involve the reaction of amines with sulfonyl chlorides, which can have limitations regarding harsh conditions and the generation of waste. researchgate.netfrontiersrj.com
Modern synthetic chemistry is focused on overcoming these challenges through innovative catalytic systems and reaction designs that offer high atom economy and compatibility with diverse functional groups. thieme-connect.com
Advanced Synthetic Strategies:
Transition Metal-Catalyzed Cross-Coupling: To overcome the reduced nucleophilicity of sulfonamides compared to alkylamines, transition metal-catalyzed reactions (e.g., using palladium) have become a key strategy for forming the crucial C-N bond in N-arylsulfonamides. frontiersrj.comthieme-connect.com
Oxidative Coupling: Metal-free methods, such as the I2O5-mediated oxidative S-N coupling between aryl thiols and amines, provide a milder and more sustainable alternative to traditional approaches, avoiding the use of heavy metals and peroxides. thieme-connect.com
Modular and Scalable Approaches: Researchers are developing modular, multi-step routes that allow for the construction of complex sulfonamide derivatives from simple starting materials. For example, a two-step synthesis of sulfondiimidamides, which are analogs of sulfonamides, has been developed using an iodine(III)-mediated amination as the key step, demonstrating operational simplicity and a broad substrate scope suitable for discovery chemistry. acs.org The synthesis of piperidine derivatives itself has seen significant advances through methods like intramolecular cyclization. nih.gov
The table below outlines some modern synthetic routes applicable to the production of piperidine-sulfonamide derivatives.
| Synthetic Strategy | Description | Advantages | Reference |
| Transition Metal Catalysis | Use of catalysts like Palladium (Pd) to facilitate the coupling of amines and aryl halides. | Overcomes low nucleophilicity of sulfonamides. | frontiersrj.com |
| Oxidative S-N Coupling | Metal-free reaction between thiols and amines mediated by reagents like I2O5. | Avoids metal contaminants, mild conditions. | thieme-connect.com |
| C-H Sulfonamidation | Direct functionalization of C-H bonds with sulfonyl groups. | High atom economy, reduces synthetic steps. | thieme-connect.com |
| Sulfur Dioxide Insertion | Using SO2 surrogates like DABSO to introduce the sulfonyl group. | High functional group compatibility. | thieme-connect.com |
| Modular Two-Step Routes | Stepwise construction from simple organometallic reagents, sulfurdiimides, and amines. | Operational simplicity, broad scope, suitable for library synthesis. | acs.org |
Application in Polypharmacology and Multi-Target Drug Design
Complex diseases such as cancer, neurodegenerative disorders, and chronic inflammatory conditions are often driven by multiple pathological pathways. The traditional "one-target, one-drug" approach is frequently insufficient to address this complexity. Polypharmacology, the design of single chemical entities that can modulate multiple targets simultaneously, has emerged as a promising strategy for developing more effective therapies. nih.gov
The structural diversity and broad bioactivity of sulfonamides make them ideal candidates for multi-target drug design. nih.gov The this compound scaffold can be rationally decorated with different pharmacophoric features to engage with several biological targets relevant to a specific disease.
For example, a hybrid molecule could be designed where the sulfonamide portion targets a key enzyme like carbonic anhydrase, which is upregulated in many cancers, while a different part of the molecule, potentially attached to the piperidine ring, inhibits a protein kinase involved in cell proliferation. This approach is being explored for various sulfonamide derivatives to tackle complex diseases. nih.govmdpi.com The combination of a piperazine (B1678402) core (structurally related to piperidine) with a sulfonamide has been explored to create hybrid molecules with enhanced therapeutic potential by addressing both ischemic and infectious components of a disease. mdpi.com
Innovative Approaches to Preclinical Efficacy and Biomarker Studies
Evaluating the therapeutic potential of new this compound analogs requires robust preclinical testing models and the identification of biomarkers to measure their effects. Innovative approaches in this area are crucial for predicting clinical success and understanding the mechanism of action.
A preclinical evaluation of CLEFMA (4-[3,5-Bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid), an anti-cancer molecule with a 4-oxo-piperidine core, provides a template for such studies. nih.gov In this research, a lung cancer xenograft model in mice was used to assess the compound's in vivo efficacy. nih.gov
Key Preclinical Evaluation Techniques:
Xenograft Models: Implanting human tumor cells (e.g., H441 lung adenocarcinoma) into immunocompromised mice allows for the in vivo assessment of a drug's ability to suppress tumor growth. nih.gov
Molecular Imaging: Techniques like ¹⁸F-fluorodeoxyglucose positron emission tomography (FDG-PET) can be used to non-invasively monitor tumor metabolic activity and response to treatment. nih.gov
Biomarker Analysis: Tumor tissues and serum can be analyzed for changes in key biomarkers. This includes:
Proliferation Markers: Measuring the expression of proteins like Ki-67 to assess the rate of cell division. nih.gov
Apoptosis Markers: Detecting the cleavage of caspases 3 and 9 and PARP, as well as changes in the expression of pro-apoptotic (Bax, BID) and anti-apoptotic (Bcl-2, survivin) proteins. nih.gov
Inflammatory and Metastatic Markers: Analyzing the activity of signaling pathways like NF-κB and the expression of downstream targets such as COX-2, VEGF, and MMPs, which are involved in inflammation, angiogenesis, and invasion. nih.gov
These comprehensive preclinical studies provide critical insights into a compound's efficacy and its molecular mechanism, guiding its further development.
Strategies to Overcome Resistance Mechanisms to Sulfonamide-Containing Compounds
A significant challenge for sulfonamide-based therapeutics, particularly antibiotics, is the development of drug resistance. nih.govresearchgate.net Bacteria have evolved sophisticated mechanisms to circumvent the action of these drugs, primarily by targeting the folate biosynthesis pathway. wikipedia.orgdrugs.comrupahealth.com
Primary Mechanisms of Sulfonamide Resistance:
Target Enzyme Modification: The primary target of antibacterial sulfonamides is the enzyme dihydropteroate synthase (DHPS). nih.govresearchgate.net Resistance often arises from mutations in the gene (folP) encoding DHPS, which reduce the binding affinity of the sulfonamide drug without significantly compromising the enzyme's ability to bind its natural substrate, p-aminobenzoic acid (pABA). nih.govresearchgate.net
Acquisition of Resistant Genes: Bacteria can acquire resistance genes, such as sul1, sul2, and sul3, through horizontal gene transfer (e.g., via plasmids). biorxiv.orgspringernature.com These genes encode for highly resistant variants of the DHPS enzyme that are intrinsically insensitive to sulfonamides. researchgate.netbiorxiv.orgspringernature.com These alternative enzymes can effectively discriminate between the drug and the natural substrate. biorxiv.org
Strategies to Counteract Resistance:
Rational Drug Design: A deeper structural understanding of both the native DHPS and the resistant Sul enzymes can guide the design of new this compound analogs. biorxiv.orgspringernature.com The goal is to create inhibitors that can either bind to novel sites on the enzyme less prone to mutation or form interactions that are critical for inhibition but not easily disrupted by common resistance mutations.
Sequential Inhibition: Combining a sulfonamide with another drug that targets a different enzyme in the same metabolic pathway can be a powerful strategy. ftloscience.com For example, the combination of sulfamethoxazole (B1682508) with trimethoprim (B1683648) (which inhibits dihydrofolate reductase) creates a sequential blockade of the folate pathway, making it much harder for bacteria to develop resistance. drugs.comftloscience.com
Targeting Alternative Pathways: Developing compounds that inhibit entirely new biochemical pathways in bacteria, removing the original drug target and rendering existing resistance mechanisms obsolete. ftloscience.com
Inhibition of Resistance Mechanisms: Designing molecules that directly inhibit the mechanisms of resistance, such as efflux pumps that actively remove drugs from the bacterial cell. ftloscience.com
By leveraging these strategies, researchers aim to develop new generations of sulfonamide-containing compounds, including those based on the this compound scaffold, that can remain effective in the face of evolving resistance.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Oxopiperidine-1-sulfonamide, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions under mild conditions, leveraging sulfonyl fluoride intermediates. For reproducibility, document reaction parameters (temperature, solvent, stoichiometry) and validate purity via HPLC or NMR. Experimental protocols should align with guidelines for reporting synthetic procedures, including detailed characterization data for intermediates and final products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural elucidation. Mass spectrometry (MS) confirms molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., sulfonamide, carbonyl). Cross-reference spectral data with computational predictions (e.g., DFT for vibrational modes) to resolve ambiguities .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of vapors. Refer to Safety Data Sheets (SDS) for storage guidelines (e.g., inert atmosphere, low humidity) and disposal methods. Document any observed reactivity hazards (e.g., sulfonyl fluoride hydrolysis) .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to study the electronic properties and reactivity of this compound?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to calculate molecular orbitals, electrostatic potentials, and reaction pathways. Validate computational models against experimental data (e.g., bond lengths from X-ray crystallography). Analyze charge distribution to predict nucleophilic/electrophilic sites for covalent bonding .
Q. What strategies are effective for integrating this compound into covalent inhibitor design targeting specific enzymes?
- Methodological Answer : Employ structure-activity relationship (SAR) studies to optimize sulfonamide-electrophile interactions with catalytic residues (e.g., cysteine, lysine). Use kinetic assays (e.g., IC₅₀ determination) and X-ray co-crystallography to validate target engagement. Compare selectivity profiles with analogous sulfonyl fluorides to minimize off-target effects .
Q. How should researchers address contradictions in experimental data, such as discrepancies between predicted and observed reaction yields?
- Methodological Answer : Conduct systematic error analysis by isolating variables (e.g., catalyst loading, solvent purity). Use statistical tools (e.g., ANOVA) to identify outliers. Replicate experiments under controlled conditions and cross-validate results with alternative techniques (e.g., LC-MS for yield quantification). Document unresolved contradictions as limitations in the discussion section .
Methodological Frameworks for Research Design
- Formulating Research Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with gaps in covalent probe development or sulfonamide reactivity .
- Literature Review : Prioritize peer-reviewed journals and avoid non-peer-reviewed sources (e.g., ). Use databases like PubMed and SciFinder for systematic searches .
- Data Presentation : Include raw data in appendices and processed data in the main text. Use tables to compare reactivity profiles of this compound with similar compounds (e.g., sulfonyl fluorides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
